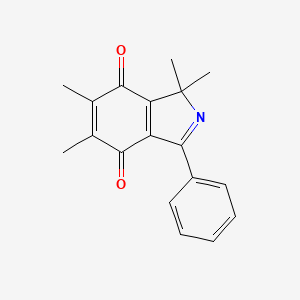
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. This compound is characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and it has gained significant attention for its potential use in diverse fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups, with reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced isoindoline derivatives .
Aplicaciones Científicas De Investigación
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions . The compound’s ability to interact with this receptor suggests its potential as an antipsychotic agent and its capacity to inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound is similar in structure and has applications in catalysis and hydroformylation.
1H-Isoindole, 1,3,4,7-tetramethyl: Another isoindole derivative with similar reactivity and applications.
Uniqueness
Its unique interaction with the dopamine receptor D2 and its ability to inhibit β-amyloid protein aggregation make it a promising candidate for further research in the field of medicine .
Propiedades
Número CAS |
89207-92-1 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1,1,5,6-tetramethyl-3-phenylisoindole-4,7-dione |
InChI |
InChI=1S/C18H17NO2/c1-10-11(2)17(21)14-13(16(10)20)15(19-18(14,3)4)12-8-6-5-7-9-12/h5-9H,1-4H3 |
Clave InChI |
DQGGBTVBPOIVGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C(=NC2(C)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















